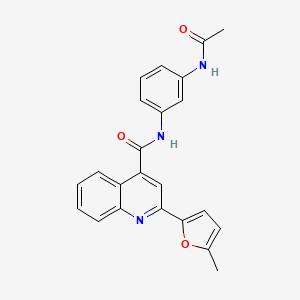

N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Beschreibung

N-(3-Acetamidophenyl)-2-(5-Methylfuran-2-yl)chinolin-4-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der Chinolinderivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden oft wegen ihrer möglichen therapeutischen Anwendungen untersucht.

Eigenschaften

Molekularformel |

C23H19N3O3 |

|---|---|

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-14-10-11-22(29-14)21-13-19(18-8-3-4-9-20(18)26-21)23(28)25-17-7-5-6-16(12-17)24-15(2)27/h3-13H,1-2H3,(H,24,27)(H,25,28) |

InChI-Schlüssel |

KRNDHXBSWCLGBX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Acetamidophenyl)-2-(5-Methylfuran-2-yl)chinolin-4-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst:

Bildung des Chinolinkerns: Der Chinolinkern kann über die Pfitzinger-Reaktion synthetisiert werden, bei der ein Isatin-Derivat mit einem aromatischen Aldehyd in Gegenwart einer Base kondensiert wird.

Einführung des Furanrings: Der Furanring kann durch eine Friedel-Crafts-Acylierungsreaktion eingeführt werden, bei der das Chinolinderivat in Gegenwart eines Lewis-Säure-Katalysators mit einer Furanverbindung reagiert.

Acetylierung: Die Acetamidgruppe wird durch Acetylieren der Aminogruppe am Phenylring unter Verwendung von Essigsäureanhydrid in Gegenwart einer Base eingeführt.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des furan-substituierten Chinolins mit der Acetamidophenylgruppe unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Furanring, was zur Bildung von Chinolin-4-Carbonsäurederivaten führt.

Reduktion: Die Reduktion der Nitrogruppe (falls vorhanden) am Phenylring kann mit Hilfe von Hydrierung oder Metallhydriden durchgeführt werden.

Substitution: Elektrophile Substitutionsreaktionen können am Chinolinkern auftreten, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Palladium auf Kohle (Pd/C) mit Wasserstoffgas oder Natriumborhydrid (NaBH₄).

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) zur Bromierung.

Hauptprodukte

Oxidation: Chinolin-4-Carbonsäurederivate.

Reduktion: Aminoderivate des Phenylrings.

Substitution: Halogenierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3-Acetamidophenyl)-2-(5-Methylfuran-2-yl)chinolin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Chinolinkern kann mit DNA interkalieren und so Replikations- und Transkriptionsprozesse stören. Der Furanring kann die Bindungsaffinität zu bestimmten Proteinen erhöhen, während die Acetamidgruppe Wasserstoffbrückenbindungen mit Zielmolekülen bilden kann, wodurch der Komplex zwischen Verbindung und Ziel stabilisiert wird.

Wirkmechanismus

The mechanism of action of N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may enhance binding affinity to certain proteins, while the acetamido group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3-Acetamidophenyl)-2-Phenylchinolin-4-carboxamid

- N-(3-Acetamidophenyl)-2-(5-Methylthiophen-2-yl)chinolin-4-carboxamid

Einzigartigkeit

N-(3-Acetamidophenyl)-2-(5-Methylfuran-2-yl)chinolin-4-carboxamid ist aufgrund des Vorhandenseins des Furanrings einzigartig, der im Vergleich zu anderen Heterocyclen wie Thiophen oder Phenylgruppen unterschiedliche elektronische und sterische Eigenschaften verleihen kann. Diese Einzigartigkeit kann seine biologische Aktivität und Bindungsaffinität zu molekularen Zielstrukturen beeinflussen, wodurch es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung wird.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.